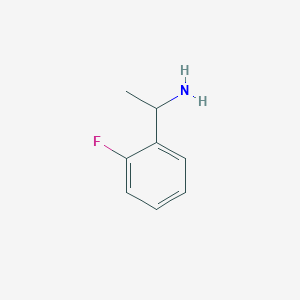

1-(2-Fluorophenyl)ethylamine

CAS No.: 74788-44-6

Cat. No.: VC2335608

Molecular Formula: C8H10FN

Molecular Weight: 139.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74788-44-6 |

|---|---|

| Molecular Formula | C8H10FN |

| Molecular Weight | 139.17 g/mol |

| IUPAC Name | 1-(2-fluorophenyl)ethanamine |

| Standard InChI | InChI=1S/C8H10FN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3 |

| Standard InChI Key | DIWHJJUFVGEXGS-UHFFFAOYSA-N |

| SMILES | CC(C1=CC=CC=C1F)N |

| Canonical SMILES | CC(C1=CC=CC=C1F)N |

Introduction

Chemical Structure and Properties

Molecular Details

1-(2-Fluorophenyl)ethylamine has the molecular formula C8H10FN and a molecular weight of 139.17 g/mol . The compound contains a chiral center at the carbon atom connecting the amine group to the aromatic ring. The presence of this stereocenter leads to the existence of two enantiomers with distinct three-dimensional configurations. The structure can be characterized by various chemical identifiers including InChI keys and strings that precisely define its molecular arrangement.

Physical Properties

The physical properties of 1-(2-Fluorophenyl)ethylamine provide essential information for researchers working with this compound in various applications. Table 1 summarizes these properties based on available data:

| Property | Value |

|---|---|

| Molecular Weight | 139.17 g/mol |

| Flash Point | 70.2±8.3 °C |

| Boiling Point | 179.8±15.0 °C at 760 mmHg |

| Density | 1.1±0.1 g/cm³ |

| Refractive Index | 1.513 |

| LogP | 1.49 |

| Vapor Pressure | 0.9±0.3 mmHg at 25°C |

| Polar Surface Area | 26.02000 |

| Exact Mass | 139.079727 |

| Hazard Classification | Xi: Irritant |

Table 1: Physical properties of 1-(2-Fluorophenyl)ethylamine

These physical characteristics are crucial for understanding the compound's behavior in different environments and applications, particularly in pharmaceutical research and chemical synthesis processes.

Chemical Properties

1-(2-Fluorophenyl)ethylamine exhibits chemical properties typical of both aromatic amines and fluorinated compounds. The primary amine group (-NH2) contributes to its basic and nucleophilic character, enabling participation in various organic reactions. The fluorine atom at the ortho position significantly influences the electron distribution in the aromatic ring, affecting its reactivity patterns and intermolecular interactions. This electron-withdrawing effect alters the electron density of the aromatic system, potentially influencing reaction rates and pathways compared to non-fluorinated analogs.

Stereochemistry and Enantiomers

(R)-1-(2-Fluorophenyl)ethylamine

The (R)-enantiomer of 1-(2-Fluorophenyl)ethylamine (CAS: 185545-90-8) has specific conformational properties influenced by the fluorine atom's position . Its stereochemical configuration is defined by the InChI string "InChI=1S/C8H10FN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3/t6-/m1/s1" and InChI key "DIWHJJUFVGEXGS-ZCFIWIBFSA-N" . This enantiomer has distinct three-dimensional spatial arrangements that determine its interactions with other molecules, particularly in biological systems where stereochemistry plays a crucial role in molecular recognition.

(S)-1-(2-Fluorophenyl)ethylamine

The (S)-enantiomer (CAS: 68285-25-6) represents the opposite stereochemical configuration . Its InChI string is "InChI=1S/C8H10FN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3/t6-/m0/s1" with the InChI key "DIWHJJUFVGEXGS-LURJTMIESA-N" . The stereochemical differences between the (R) and (S) enantiomers are particularly important in pharmaceutical applications, where specific stereoisomers may exhibit different biological activities, pharmacokinetics, and pharmacodynamic properties.

Effects of Fluorine Substitution

Conformational Impact

Research on fluorinated compounds structurally similar to 1-(2-Fluorophenyl)ethylamine has revealed significant effects of fluorine substitution on molecular conformation. Studies on 2-(2-Fluorophenyl)ethanamine demonstrate that "the substitution effect of just one single hydrogen atom with fluorine produces a fine tuning of the molecule's conformational properties" . This finding suggests that the fluorine substitution in 1-(2-Fluorophenyl)ethylamine likely produces similar conformational effects, with important implications for its interactions with other molecules.

Structural Modifications

Analytical Characterization Methods

Spectroscopic Techniques

Several spectroscopic techniques are effective for the characterization of 1-(2-Fluorophenyl)ethylamine and related compounds. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the compound's structure, including the positions of atoms and the nature of chemical bonds. Infrared spectroscopy can identify functional groups and provide insights into intermolecular interactions. Research on related fluorinated compounds has employed "microwave spectroscopy and quantum chemical calculations" for detailed conformational analysis .

Chromatographic and Mass Spectrometric Analysis

Gas and liquid chromatography (GC and LC) coupled with various mass spectrometry platforms have proven effective for analyzing fluorinated compounds . For isomeric fluorinated compounds, "GC chemical ionization triple quadrupole tandem mass spectrometric analysis" has been particularly useful, revealing "distinct formations of product ions" that enable differentiation between similar structures . These analytical techniques are likely effective for characterizing 1-(2-Fluorophenyl)ethylamine as well.

Applications and Research Relevance

Pharmaceutical Applications

The unique properties of 1-(2-Fluorophenyl)ethylamine make it potentially valuable in pharmaceutical research. The fluorine substitution can modify the compound's lipophilicity, stability, and binding properties, characteristics that are critical in drug development. The availability of distinct enantiomers further expands its potential applications, as enantiopure compounds are often required in pharmaceutical development due to differing biological activities between stereoisomers.

Chemical Synthesis

As a fluorinated chiral amine, 1-(2-Fluorophenyl)ethylamine may serve as a valuable building block in chemical synthesis. The compound's amine group enables participation in various reactions, including amide formation, reductive amination, and nucleophilic substitution. The presence of the fluorine atom creates unique reactivity patterns that can be exploited in the synthesis of more complex molecules with specific structural features.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume